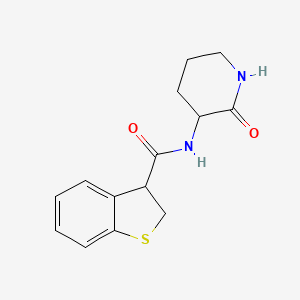
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
作用机制
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide selectively targets BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are the cells that give rise to B-cell malignancies. By inhibiting BTK, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide blocks the downstream signaling events that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and physiological effects:
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in tumor cells, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the proliferation and migration of tumor cells. Furthermore, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have minimal effects on normal B-cells, suggesting that it may have a favorable safety profile in clinical use.
实验室实验的优点和局限性
One advantage of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which may result in fewer off-target effects compared to other BTK inhibitors. However, one limitation of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which may limit its efficacy in clinical use. Additionally, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has not been extensively studied in combination with other therapies, so its potential for use in combination regimens is not well understood.
未来方向
There are several potential future directions for the development of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. One area of research is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, there is interest in exploring the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Finally, there is ongoing research to identify biomarkers that may predict response to BTK inhibitors, which could help to guide patient selection and improve clinical outcomes.
合成方法
The synthesis of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the condensation of 2-aminothiophenol with 3-bromo-2-chloroacrylonitrile to form 2-(3-bromo-2-chloroacryloyl)thiophen-3-amine. This intermediate is then reacted with N-(2-oxopiperidin-3-yl)amine to form the desired product, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide.
科学研究应用
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in Cancer Research, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to a significant reduction in tumor burden in a mouse xenograft model. Another study published in Blood showed that N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide inhibited BTK signaling and induced cell death in NHL cells, including those resistant to other BTK inhibitors.
属性
IUPAC Name |
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-11-5-3-7-15-14(11)18)10-8-19-12-6-2-1-4-9(10)12/h1-2,4,6,10-11H,3,5,7-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWFLVKFWMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)
![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)